

# Application Notes and Protocols for DB-1311 Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient selection criteria for clinical studies of DB-1311 (BNT324), an investigator antibody-drug conjugate (ADC) targeting B7-H3 with a topoisomerase I inhibitor payload. The following protocols are intended to guide researchers in identifying suitable candidates for enrollment in Phase 1/2a clinical trials.

#### **Mechanism of Action**

DB-1311 is a novel ADC designed to target and eliminate cancer cells overexpressing the B7-H3 protein, a member of the B7 family of immune checkpoint molecules.[1] B7-H3 is highly expressed on the surface of various solid tumors and is associated with tumor progression and poor prognosis.[1][2] The ADC consists of a humanized anti-B7-H3 monoclonal antibody linked to a potent topoisomerase I inhibitor. Upon binding to B7-H3 on the tumor cell surface, DB-1311 is internalized, and the topoisomerase I inhibitor is released, leading to DNA damage and subsequent apoptosis of the cancer cell.[3]

## **Patient Selection Criteria**

The selection of patients for DB-1311 studies is a critical step to ensure patient safety and the scientific validity of the clinical trial. The criteria are divided into general inclusion and exclusion criteria applicable to all participants, and specific criteria for different tumor-type cohorts in the dose-expansion phase of the study.



## **General Inclusion Criteria**

A summary of the general inclusion criteria for the DB-1311 Phase 1/2a clinical trial (NCT05914116) is provided in the table below.[4][5]

| Criteria                | Requirement                                                                                                                                                                                                                                               |
|-------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Age                     | ≥ 18 years                                                                                                                                                                                                                                                |
| Tumor Type              | Histologically or cytologically confirmed unresectable advanced/metastatic solid tumor that has relapsed or progressed on or after standard systemic treatments, is intolerable with standard treatment, or for which no standard treatment is available. |
| Measurable Disease      | At least one measurable lesion as defined by<br>Response Evaluation Criteria in Solid Tumors<br>(RECIST) version 1.1.[4][5]                                                                                                                               |
| Life Expectancy         | ≥ 3 months                                                                                                                                                                                                                                                |
| ECOG Performance Status | 0-1                                                                                                                                                                                                                                                       |
| Cardiac Function        | Left Ventricular Ejection Fraction (LVEF) ≥ 50% as assessed by ECHO or MUGA scan.[4][5]                                                                                                                                                                   |
| Organ Function          | Adequate organ function as determined by laboratory tests.[3]                                                                                                                                                                                             |
| Informed Consent        | Willing and able to provide written informed consent.                                                                                                                                                                                                     |

#### **General Exclusion Criteria**

Patients meeting any of the following criteria are generally excluded from DB-1311 studies.[3] [4]



| Criteria           | Requirement                                                                                                                                                                                                                          |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Prior Therapy      | <ul> <li>Prior treatment with a B7-H3 targeted therapy.</li> <li>Prior treatment with an antibody-drug conjugate containing a topoisomerase inhibitor (e.g., trastuzumab deruxtecan).</li> </ul>                                     |
| Cardiac Conditions | - Symptomatic congestive heart failure (New<br>York Heart Association [NYHA] classes II-IV)<br>Serious cardiac arrhythmia requiring treatment<br>Myocardial infarction or unstable angina within 6<br>months prior to enrollment.[3] |
| Other              | Other clinically significant comorbidities or conditions that could interfere with study participation or safety.                                                                                                                    |

## **Cohort-Specific Inclusion Criteria for Phase 2a**

The Phase 2a part of the study includes specific cohorts for various solid tumors. The key additional inclusion criteria for some of these cohorts are summarized below.[4][5]



| Tumor Type                                  | Key Additional Inclusion Criteria                                                                                                                                                                                                                                               |
|---------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Small Cell Lung Cancer (SCLC)               | - Pathologically documented locally advanced or<br>metastatic SCLC not amenable to curative<br>surgery or radiation Prior therapy with at least<br>one platinum-based line for extensive-stage<br>disease.[5]                                                                   |
| Non-Small Cell Lung Cancer (NSCLC)          | - Received prior treatment with platinum-based chemotherapy and an anti-PD-1/PD-L1 therapy in the advanced/metastatic setting If specific genomic mutations are present, must have also received at least one genotype-directed therapy.  [3]                                   |
| Esophageal Squamous Cell Carcinoma (ESCC)   | - Received at least one prior therapy for unresectable disease.                                                                                                                                                                                                                 |
| Castration-Resistant Prostate Cancer (CRPC) | - Pathologically documented metastatic adenocarcinoma of the prostate Progressive metastatic CRPC defined by castrate levels of serum testosterone (< 50 ng/dL) and disease progression by PCWG3 criteria Having received prior docetaxel and a novel hormone therapy.[4][5][6] |
| Melanoma                                    | - Unresectable Stage III or metastatic melanoma<br>not amenable to local therapy Previously<br>treated with a PD-1 or PD-L1 inhibitor If BRAF<br>mutant, must have had prior treatment with a<br>BRAF and/or MEK inhibitor.[4]                                                  |
| Ovarian Cancer (PROC)                       | - Confirmed diagnosis of ovarian, primary peritoneal, or fallopian tube cancer with high-grade serous histology Platinum-resistant disease Received at least 1 but ≤ 3 lines of prior systemic anticancer therapy.[4]                                                           |

# **Experimental Protocols**



#### Assessment of Measurable Disease: RECIST 1.1

Objective: To standardize the evaluation of tumor response in solid tumors.

#### Methodology:

- Baseline Assessment: All measurable lesions are identified and recorded at baseline using imaging techniques such as CT or MRI. The longest diameter of each target lesion is measured. A maximum of five target lesions in total, and a maximum of two target lesions per organ, are selected for monitoring.
- Follow-up Assessments: Tumor measurements are repeated at predefined intervals during the study. The sum of the longest diameters of all target lesions is calculated at each assessment.
- Response Evaluation: The response is categorized based on the change in the sum of the longest diameters of target lesions compared to baseline, as well as the appearance of new lesions or progression of non-target lesions.

#### **Assessment of Performance Status: ECOG Scale**

Objective: To assess the patient's level of functioning in terms of their ability to care for themselves, daily activity, and physical ability.

Methodology: The Eastern Cooperative Oncology Group (ECOG) performance status is evaluated by the investigator based on a scale from 0 to 5, where a lower score indicates a higher level of functioning. For DB-1311 studies, patients must have an ECOG performance status of 0 or 1.

- ECOG 0: Fully active, able to carry on all pre-disease performance without restriction.
- ECOG 1: Restricted in physically strenuous activity but ambulatory and able to carry out work of a light or sedentary nature, e.g., light house work, office work.

#### Assessment of B7-H3 Expression

Objective: To measure the expression level of B7-H3 in tumor tissue.



Methodology: While there is no minimum B7-H3 expression level required for study entry, tumor tissue samples (either pre-existing or from a fresh biopsy) are collected for biomarker analysis.[4][5] A standardized immunohistochemistry (IHC) protocol is used to assess B7-H3 expression.

Protocol Outline for B7-H3 IHC in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue:

- Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.
- Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0) to unmask the antigenic sites.
- Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution, and non-specific antibody binding is blocked using a protein block solution.
- Primary Antibody Incubation: The tissue sections are incubated with a validated anti-B7-H3
   (CD276) primary antibody at a predetermined optimal dilution.
- Detection System: A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the antibody binding.
- Counterstaining: The sections are counterstained with hematoxylin to visualize the cell nuclei.
- Scoring: The staining intensity and the percentage of positive tumor cells are evaluated by a qualified pathologist to determine the B7-H3 expression level.

# Visualizations DB-1311 Mechanism of Action





Click to download full resolution via product page

Caption: Mechanism of action of DB-1311 ADC.

## **Patient Selection Workflow**





Click to download full resolution via product page

Caption: Logical workflow for patient selection in DB-1311 studies.

## **B7-H3 Signaling Pathway in Cancer**





Click to download full resolution via product page

Caption: Simplified B7-H3 signaling pathways in cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. adcreview.com [adcreview.com]
- 2. Duality Biologics and BioNTech Presented Positive Interim Data for Investigational B7-H3
   Antibody-Drug Conjugate BNT324/DB-1311 in Advanced Solid Tumors at the ESMO Asia
   Congress 2024 [prnewswire.com]
- 3. DB1311-O-1001: A Study of DB-1311 in Advanced/Metastatic Solid Tumors HealthPartners Institute [healthpartners.com]
- 4. Facebook [cancer.gov]
- 5. A Phase 1/2a Study of DB-1311/BNT324 in Advanced/Metastatic Solid Tumors, Trial ID DB-1311-O-1001 | BioNTech | [clinicaltrials.biontech.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]



 To cite this document: BenchChem. [Application Notes and Protocols for DB-1311 Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681850#patient-selection-criteria-for-db-1311studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com